molecular formula C18H32O2 B3025869 (9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid CAS No. 287111-25-5

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid

Cat. No.: B3025869
CAS No.: 287111-25-5
M. Wt: 298.31 g/mol
InChI Key: OYHQOLUKZRVURQ-AZEGGMGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linoleic Acid-13C18 is a stable isotope-labeled form of linoleic acid, a common polyunsaturated fatty acid found in plant-based oils, nuts, and seeds. This compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications. Linoleic acid is an essential omega-6 fatty acid that plays a crucial role in maintaining the structural integrity of cell membranes and the transdermal water barrier of the epidermis .

Mechanism of Action

Target of Action

Linoleic acid-13C18, also known as (9Z,12Z)-9,12-octadecadienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid, is a part of membrane phospholipids . It functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis . It primarily targets red blood cells and hemoglobin .

Mode of Action

Linoleic acid-13C18 interacts with its targets by inducing damage via an oxidative mechanism . This interaction results in changes to the structural integrity of the red blood cells and hemoglobin .

Biochemical Pathways

The primary biochemical pathway affected by linoleic acid-13C18 is the linoleic acid metabolic pathway . This pathway involves the conversion of linoleic acid into longer-chain polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . The downstream effects of this pathway include the modulation of the expression of a number of genes, including those involved with fatty acid metabolism and inflammation .

Pharmacokinetics

A study suggests that a single bolus of 45 mg u-13c18:2n-6 can be used to study the oxidation of 13c18:2n-6 . Due to the low tracer-to-tracee ratios (TTRs) for C20:4n-6, a higher dose is recommended for studying the conversion of 13C18:2n-6 into longer-chain PUFAs .

Result of Action

The primary molecular and cellular effects of linoleic acid-13C18’s action include damage to red blood cells and hemoglobin via an oxidative mechanism . This damage can potentially affect the oxygen-carrying capacity of the blood, leading to physiological changes.

Biochemical Analysis

Biochemical Properties

Linoleic acid-13C18 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as linoleic acid isomerases . These interactions play a crucial role in biochemical reactions involving Linoleic acid-13C18.

Cellular Effects

Linoleic acid-13C18 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce damage in red blood cells and hemoglobin via an oxidative mechanism .

Molecular Mechanism

The molecular mechanism of Linoleic acid-13C18 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it competes with linoleic acid in the production of arachidonic acid, thus reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

The effects of Linoleic acid-13C18 change over time in laboratory settings. Studies have shown that the tracer/tracee ratio (TTR) of C18:2n-6 in plasma total lipids was already increased 5 hours after tracer intake . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Linoleic acid-13C18 vary with different dosages in animal models . For instance, a single bolus of 45 mg U-13C18:2n-6 can be used to study the oxidation of 13C18:2n-6 . Because of the low TTRs for C20:4n-6, a higher dose is recommended for studying the conversion of 13C18:2n-6 into LCPs .

Metabolic Pathways

Linoleic acid-13C18 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it also affects metabolic flux or metabolite levels . For instance, it is involved in the metabolism of linoleic acid in healthy subjects after intake of a single dose of 13C-linoleic acid .

Transport and Distribution

Linoleic acid-13C18 is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Linoleic Acid-13C18 involves the incorporation of carbon-13 into the linoleic acid molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of linoleic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH) to facilitate the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of Linoleic Acid-13C18 involves large-scale synthesis using carbon-13 labeled precursors. The process includes the extraction of linoleic acid from natural sources, followed by the incorporation of carbon-13 through chemical reactions. The final product is purified and tested for isotopic purity and chemical purity to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Linoleic Acid-13C18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biological functions of linoleic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of linoleic acid. These derivatives are useful for studying the biochemical and physiological effects of linoleic acid in biological systems .

Scientific Research Applications

Linoleic Acid-13C18 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Linoleic Acid-13C18 is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:

These compounds share similar structural features but differ in their degree of unsaturation and specific biological functions.

Properties

IUPAC Name

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-AZEGGMGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
Reactant of Route 2
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
Reactant of Route 3
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
Reactant of Route 4
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
Reactant of Route 5
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
Reactant of Route 6
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.